Tetramethoxysilane

Sol-Gel Chemistry Reaction Kinetics Materials Synthesis

Tetramethoxysilane (TMOS, CAS 681-84-5) is a tetrafunctional alkoxysilane consisting of a central silicon atom bonded to four methoxy groups. It is a clear, colorless liquid with a molecular weight of 152.22 g/mol, a boiling point of 121-122°C, a density of 1.023 g/mL at 25°C, and a vapor pressure of 10.1 mm Hg at 20°C.

Molecular Formula C4H12O4Si
(CH3O)4Si
C4H12O4Si
Molecular Weight 152.22 g/mol
CAS No. 681-84-5
Cat. No. B109134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethoxysilane
CAS681-84-5
SynonymsTetramethyl Ester Silicic Acid (H4SiO4);  Methyl silicate ((MeO)4Si) (6CI);  Dynasil M;  KBM 04;  LS 540;  MKC Silicate MS 39;  MZ 51;  Methyl Silicate 28;  Methyl Silicate 39;  Methyl Silicate 40;  Methyl Silicate 51L;  Methyl Orthosilicate;  Methyl Silicate;  N
Molecular FormulaC4H12O4Si
(CH3O)4Si
C4H12O4Si
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCO[Si](OC)(OC)OC
InChIInChI=1S/C4H12O4Si/c1-5-9(6-2,7-3)8-4/h1-4H3
InChIKeyLFQCEHFDDXELDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NIOSH, 2016)
Very soluble in ethanol
SOL IN ORGANIC SOLVENTS
Not soluble in water
Solubility in water: none
Soluble

Tetramethoxysilane (TMOS, CAS 681-84-5): Essential Sol-Gel and CVD Precursor Properties


Tetramethoxysilane (TMOS, CAS 681-84-5) is a tetrafunctional alkoxysilane consisting of a central silicon atom bonded to four methoxy groups [1]. It is a clear, colorless liquid with a molecular weight of 152.22 g/mol, a boiling point of 121-122°C, a density of 1.023 g/mL at 25°C, and a vapor pressure of 10.1 mm Hg at 20°C . TMOS is primarily used as a precursor in sol-gel processes to synthesize silica-based materials such as aerogels, xerogels, and coatings [2].

Why TMOS Cannot Be Simply Substituted with TEOS or Other Alkoxysilanes


TMOS and its closest analog, tetraethoxysilane (TEOS), are both tetraalkoxysilanes used for silica deposition and sol-gel processing. However, the difference in alkoxy group size (methoxy vs. ethoxy) leads to significant, quantifiable differences in hydrolysis kinetics, gelation time, and thermal decomposition behavior [1]. These differences are not trivial; they directly impact process time, energy consumption, and final material properties. Selecting an alternative without understanding these distinctions can lead to failed syntheses or suboptimal material performance.

TMOS (681-84-5) Comparative Performance Data for Scientific Selection


Hydrolysis Rate: TMOS is Approximately One Order of Magnitude More Reactive than TEOS under Basic Conditions

Under basic conditions, the hydrolysis rate coefficient of TMOS is almost one order of magnitude larger than that of tetraethoxysilane (TEOS) [1]. This is consistent with the inductive and steric effects of the smaller methoxy group, which is more susceptible to nucleophilic attack. The reactivity trend is explicitly quantified as TEOS ≪ TMOS [1].

Sol-Gel Chemistry Reaction Kinetics Materials Synthesis

Gelation Time: TMOS Gels in 21 Minutes at 320 K, Orders of Magnitude Faster than TEOS

A direct measurement of gelation time for TMOS under specific conditions (pH 6, 320 K) yielded a value of 21 minutes [1]. In contrast, the gelation of TEOS under similar sol-gel conditions can take several weeks [2]. This represents a difference of several orders of magnitude and highlights TMOS's suitability for applications requiring rapid network formation.

Sol-Gel Processing Gelation Kinetics Process Control

CVD Deposition Temperature: TMOS Enables Lower Temperature SiO₂ Deposition than TEOS

In chemical vapor deposition (CVD) of SiO₂ films, TMOS and other methoxysilanes are reported to permit deposition at lower wafer temperatures compared to the industry-standard precursor TEOS [1]. Specifically, TMOS and related compounds can be used at temperatures ≤650°C, whereas prior art processes using TEOS typically require temperatures between 650°C and 900°C [1].

Chemical Vapor Deposition Semiconductor Manufacturing Thermal Budget

TMOS (681-84-5) Optimized Application Scenarios Based on Comparative Data


Rapid Sol-Gel Processing of Silica Aerogels and Xerogels

TMOS's hydrolysis rate, which is one order of magnitude greater than that of TEOS [1], and its rapid gelation time (21 minutes at 320 K) [2] make it the preferred precursor for applications where processing speed is paramount. This includes the rapid prototyping of silica aerogels, xerogels, and the continuous manufacturing of thin films.

Low-Thermal-Budget CVD of Silicon Dioxide Films in Semiconductor Manufacturing

The ability of TMOS to deposit high-quality SiO₂ films at temperatures ≤650°C [3] makes it a critical precursor for back-end-of-line (BEOL) processes in semiconductor fabrication. This lower temperature deposition minimizes thermal damage to underlying metal layers and temperature-sensitive substrates, a key advantage over traditional TEOS-based processes.

Fabrication of Ultra-Hydrophobic Bilayer Coatings

TMOS serves as an effective co-precursor with long-chain alkylsilanes like hexadecyltrimethoxysilane (C16TMS) to create ultra-hydrophobic bilayer coatings [4]. A 1:4 molar ratio of C16TMS to TMOS, when combined with functionalized silica nanoparticles, can yield a water contact angle of 145°, demonstrating TMOS's utility in creating robust, hydrophobic surface modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetramethoxysilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.